molecular formula C13H12N2O3 B5378457 N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide

Cat. No.: B5378457
M. Wt: 244.25 g/mol
InChI Key: ARLQCCFDXOTVOW-ZROIWOOFSA-N
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Description

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide typically involves the condensation of furan-2-carbaldehyde with 4-hydroxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide is unique due to its specific structural features, such as the presence of both a furan ring and a hydroxyl group on the benzene ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(12-3-2-8-18-12)14-15-13(17)10-4-6-11(16)7-5-10/h2-8,16H,1H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLQCCFDXOTVOW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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